The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule notable for its unique structural features and potential applications in various scientific fields. Its molecular formula is with a molecular weight of approximately 373.46 g/mol. This compound is classified under the categories of pyrazole derivatives and thiolane-containing compounds, which are often investigated for their biological activities and chemical reactivity.
The synthesis of this compound typically involves several key steps:
The reactions often require specific conditions such as controlled temperatures, solvents (like dimethyl sulfoxide or acetonitrile), and catalysts (e.g., palladium or copper-based catalysts) to enhance yields and selectivity. Additionally, purification techniques such as chromatography may be employed to isolate the desired product.
The molecular structure of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide features:
The compound's structural data can be represented in various forms, including:
InChI=1S/C18H23N3O3S/c1-12(2)8-10-9(4-5-11(10)15(20)19-18(21)22)17(23)24(13-3)16(12)14/h4-5,8H,6-7H2,1-3H3,(H,19,20)(H,21,22)
CC(C)c1ccccc1C(=O)N2C(=O)C(C2=O)C(C)(C)[S]C2C(C)(C)=C(C=C2)N=N
This compound can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors. The presence of both the thiolane and pyrazole moieties contributes to its binding affinity and specificity toward these targets.
Research indicates that compounds with similar structures can modulate enzyme activity or receptor function through competitive inhibition or allosteric modulation. Further studies are required to elucidate the precise pathways involved.
Key physical properties of this compound include:
Relevant chemical properties include:
The scientific uses of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide are diverse:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: